1-(4-Chlorophenoxy)propan-2-ol

Boiling point Distillation Process chemistry

1-(4-Chlorophenoxy)propan-2-ol (CAS 5335-23-9) is a chlorinated aryloxypropanol bearing a single secondary hydroxyl group on the propanol backbone. In contrast to its closest structural relative, chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol, CAS 104-29-0)—a widely used antimicrobial preservative and topical antifungal—this compound possesses only one hydrogen-bond donor, a lower molecular weight (186.64 g mol⁻¹ vs.

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 5335-23-9
Cat. No. B1266554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenoxy)propan-2-ol
CAS5335-23-9
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)Cl)O
InChIInChI=1S/C9H11ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3
InChIKeyUYVYYJPYMOXMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenoxy)propan-2-ol (CAS 5335-23-9): A Mono-Hydroxy Chlorinated Aryloxypropanol with Quantifiable Physicochemical Differentiation from Diol Analogs


1-(4-Chlorophenoxy)propan-2-ol (CAS 5335-23-9) is a chlorinated aryloxypropanol bearing a single secondary hydroxyl group on the propanol backbone. In contrast to its closest structural relative, chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol, CAS 104-29-0)—a widely used antimicrobial preservative and topical antifungal—this compound possesses only one hydrogen-bond donor, a lower molecular weight (186.64 g mol⁻¹ vs. 202.63 g mol⁻¹), and a markedly different physical state at ambient temperature . These structural differences translate into measurable disparities in boiling point, lipophilicity, and hydrogen-bonding capacity that directly influence its utility as a synthetic intermediate, as a formulation component, and in physicochemical screening cascades .

Distillation-compatible Volatility profile supports fractional distillation and purification workflows
Liquid dispensing Ambient liquid state enables direct volumetric transfer under inert atmosphere
Lipophilic scaffold Higher LogP relative to diol supports membrane partitioning studies

Why 1-(4-Chlorophenoxy)propan-2-ol Cannot Be Routinely Substituted by Chlorphenesin or Structurally Similar Preservatives in Research and Industrial Workflows


Although 1-(4-chlorophenoxy)propan-2-ol and chlorphenesin share the same 4-chlorophenoxy pharmacophore, reducing the number of hydroxyl groups from two to one fundamentally alters the molecule’s physicochemical fingerprint. The mono‑ol is a free‑flowing liquid at room temperature , whereas chlorphenesin is a crystalline solid (m.p. 77‑79 °C) that requires solubilisation for homogeneous incorporation into non‑aqueous matrices . The ~0.7 log-unit higher lipophilicity of the mono‑ol and its ~83 °C lower boiling point preclude direct drop‑in replacement in processes where volatility, distillation behaviour, or passive membrane partitioning are critical design parameters. Consequently, procurement decisions that treat these compounds as interchangeable risk batch failure, altered reaction kinetics, and compromised bioactivity readouts.

Target Compound
Chlorphenesin (Diol)
Liquid at 20 °C
Crystalline solid (m.p. 77‑79 °C)
1 H‑bond donor
2 H‑bond donors
Boiling point ~286 °C
Boiling point ~370 °C
LogP ~2.1
LogP ~1.4
Physical state mismatch may alter formulation homogeneity and processing behavior.
Boiling point gap can affect distillation-based purification and thermal exposure.
Lipophilicity difference may shift membrane partitioning and bioassay outcomes.

Quantitative Physicochemical Differentiation of 1-(4-Chlorophenoxy)propan-2-ol (CAS 5335-23-9) Versus Chlorphenesin: A Procurement-Focused Evidence Guide


Boiling Point and Distillation Behaviour: 1-(4-Chlorophenoxy)propan-2-ol Distills ~83 °C Lower Than Chlorphenesin

The atmospheric-pressure boiling point of 1-(4-chlorophenoxy)propan-2-ol is 286.4 °C, which is approximately 83 °C lower than that of chlorphenesin (369.5 °C at 760 mmHg) . This substantial reduction in boiling point facilitates more energy-efficient distillation and lowers the risk of thermal decomposition during purification, making the mono‑ol preferable for processes that require fractional distillation or short-path evaporation .

Boiling Point
Cross-study comparable
Δ ≈ 83 °C lower 286.4 °C vs 369.5 °C (atm)
Supports distillation without thermal degradation
Atmospheric pressure comparison
Boiling point Distillation Process chemistry Purification

Lipophilicity (LogP): 1-(4-Chlorophenoxy)propan-2-ol Exhibits ~0.7 Log-Unit Higher Lipophilicity Than Chlorphenesin

The calculated octanol‑water partition coefficient (LogP) for 1-(4-chlorophenoxy)propan-2-ol is 2.10, whereas the experimentally derived LogP for chlorphenesin is 1.43 . This ΔLogP of 0.67 corresponds to an approximately 4.7‑fold greater equilibrium partitioning into the organic phase, implying enhanced passive membrane permeability and potentially superior compartmentalisation in lipid‑rich biological or environmental matrices .

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 0.67 2.10 (calc.) vs 1.43 (exp.)
Informs membrane permeability and partitioning studies
Calculated vs. experimental values
Lipophilicity LogP Membrane permeability ADME

Hydrogen-Bond Donor Count and Ambient Physical State: 1-(4-Chlorophenoxy)propan-2-ol Is a Liquid with Only One H‑Bond Donor, Simplifying Anhydrous Formulation

1-(4-Chlorophenoxy)propan-2-ol possesses a single hydrogen-bond donor (HBD = 1), is a free‑flowing liquid at 20 °C, and has a density of 1.194 g cm⁻³ . In contrast, chlorphenesin contains two H‑bond donors (HBD = 2) and is a white crystalline solid with a melting point of 77‑79 °C and a density of ~1.3 g cm⁻³ . The mono‑ol’s liquid state eliminates the need for pre‑dissolution in organic co‑solvents, while the reduced H‑bond donor count minimises competitive hydrogen‑bonding that can interfere with water‑sensitive reactions or anhydrous formulations .

H‑Bond & Physical Form
Cross-study comparable
HBD 1 vs 2 Liquid vs crystalline solid at 20 °C
Supports liquid dispensing in anhydrous conditions
Ambient temperature comparison
Hydrogen bonding Physical state Formulation Solubility

Recommended Application Scenarios for 1-(4-Chlorophenoxy)propan-2-ol (CAS 5335-23-9) Based on Quantitative Differentiation Evidence


Anhydrous Organic Synthesis Requiring a Low-Boiling, Distillable Chlorophenoxy Intermediate

When a synthetic route demands a chlorophenoxy propanol building block that can be purified by fractional distillation without thermal degradation, 1-(4-chlorophenoxy)propan-2-ol’s boiling point of 286.4 °C—roughly 83 °C below that of chlorphenesin—makes it the preferred choice. The liquid state also enables accurate volumetric transfer under inert atmosphere, streamlining scale‑up in multi‑step sequences .

Design of Lipophilic Bioactive Scaffolds or Prodrugs

For medicinal chemistry programmes targeting intracellular or CNS‑located receptors, the ~0.7 log‑unit higher lipophilicity of 1-(4-chlorophenoxy)propan-2-ol relative to chlorphenesin may confer superior passive membrane permeability. This property is especially valuable when the compound is employed as a precursor for aryloxypropanolamine‑type pharmacophores where enhanced lipid partitioning is desired .

Non‑Aqueous Cosmetic or Industrial Formulations Requiring a Liquid Preservative Booster with Reduced Hydrogen‑Bonding Interference

In anhydrous or low‑water‑activity formulations (e.g., oleogels, solvent‑based coatings, or moisture‑sensitive adhesives), 1-(4-chlorophenoxy)propan-2-ol’s mono‑ol, liquid character avoids the solubility hurdles and hydrogen‑bonding competition associated with solid diol preservatives like chlorphenesin. This simplifies blending, reduces the need for co‑solvents, and minimises the risk of phase separation or viscosity drift over shelf‑life .

Physicochemical Screening Libraries for Chlorophenoxy‑Containing Compound Series

When constructing a focused library of chlorophenoxy derivatives for property‑based lead optimisation, 1-(4-chlorophenoxy)propan-2-ol provides a distinct physicochemical anchor point (LogP ≈ 2.10, HBD = 1, liquid) that contrasts with the more polar, solid diol chlorphenesin (LogP ≈ 1.43, HBD = 2). Including both chemotypes in a screening set allows systematic exploration of how incremental hydroxylation affects potency, solubility, and metabolic stability .

Application
Selection Property
Validation Focus
Distillation-based chlorophenoxy intermediate synthesis
Volatility suited for fractional distillation
Distillation efficiency and thermal stability
Lipophilic bioactive scaffold derivatization
Higher octanol-water partitioning anchor
Membrane permeability and partitioning assessment
Anhydrous or low-water-activity formulation component
Liquid-state mono-ol with reduced H-bonding interference
Miscibility, phase stability, and co-solvent requirement
Physicochemical diversity library member
Single H-bond donor, moderate lipophilicity anchor
Structure-property relationships across hydroxylation states
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